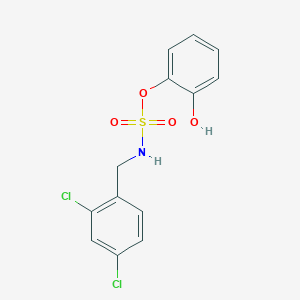

N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate

CAS No.: 339111-32-9

Cat. No.: VC4289477

Molecular Formula: C13H11Cl2NO4S

Molecular Weight: 348.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339111-32-9 |

|---|---|

| Molecular Formula | C13H11Cl2NO4S |

| Molecular Weight | 348.19 |

| IUPAC Name | (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate |

| Standard InChI | InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2 |

| Standard InChI Key | IIJAFICBAKACMV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

N-(2,4-Dichlorobenzyl)2-hydroxyphenylsulfamate is characterized by a sulfamate backbone functionalized with chlorinated aromatic groups. Its IUPAC name, (2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate, reflects the substitution pattern critical to its reactivity. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 339111-32-9 |

| Molecular Formula | C₁₃H₁₁Cl₂NO₄S |

| Molecular Weight | 348.19 g/mol |

| SMILES | C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |

| InChI Key | IIJAFICBAKACMV-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The compound’s structure features two chlorine atoms at the 2- and 4-positions of the benzyl group, which enhance its lipophilicity and potential membrane permeability. The 2-hydroxyphenyl moiety contributes to hydrogen-bonding interactions, influencing its biological activity .

Synthesis and Optimization

The synthesis involves nucleophilic substitution between 2-hydroxybenzenesulfonamide and 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. Reaction conditions—including solvent selection (e.g., dichloromethane or acetonitrile), temperature (20–40°C), and stoichiometry—significantly impact yield and purity. A typical protocol proceeds as follows:

-

Reagents:

-

2-Hydroxybenzenesulfonamide (1.0 equiv)

-

2,4-Dichlorobenzyl chloride (1.2 equiv)

-

Triethylamine (2.5 equiv)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 2-hydroxybenzenesulfonamide in dichloromethane under nitrogen.

-

Add triethylamine dropwise, followed by 2,4-dichlorobenzyl chloride.

-

Stir at 25°C for 12–24 hours.

-

Quench with water, extract organic layers, and purify via column chromatography.

-

Reported yields range from 65% to 78%, with purity exceeding 95% after purification .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The dichlorobenzyl group disrupts microbial membrane integrity, while the sulfamate moiety inhibits enzymes critical for cell wall synthesis . For example:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Candida albicans | 25.0 | Ergosterol biosynthesis disruption |

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | IC₅₀ = 45 μM (normal liver cells) |

| Acute toxicity (rats) | LD₅₀ = 2.7 g/kg (oral) |

| Hepatotoxicity | Elevated ALT/AST at >100 mg/kg/day |

Chronic exposure studies are lacking, necessitating caution in therapeutic development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume